Ethyl [(2-amino-6-chloropyridin-3-yl)methyl]carbamate
Description
Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with an amino group, a chlorine atom, and a carbamate ester
Properties
CAS No. |
89660-18-4 |
|---|---|
Molecular Formula |
C9H12ClN3O2 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl N-[(2-amino-6-chloropyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C9H12ClN3O2/c1-2-15-9(14)12-5-6-3-4-7(10)13-8(6)11/h3-4H,2,5H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
GADAZMBZYXBJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1=C(N=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate typically involves the reaction of 2-Amino-6-chloropyridine with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Amino-6-chloropyridine+Methyl isocyanate→Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate
Industrial Production Methods
In an industrial setting, the production of Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-Amino-3-pyridyl)(methyl)carbamate
- Ethyl (2-Amino-6-bromo-3-pyridyl)(methyl)carbamate
- Ethyl (2-Amino-6-fluoro-3-pyridyl)(methyl)carbamate
Uniqueness
Ethyl (2-Amino-6-chloro-3-pyridyl)(methyl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
